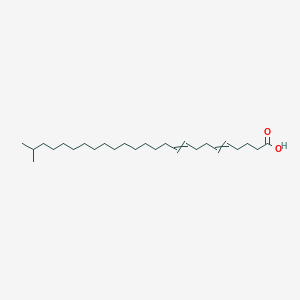
24-Methylpentacosa-5,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Methylpentacosa-5,9-dienoic acid is a unique polyunsaturated fatty acid characterized by the presence of bis-methylene-interrupted Z-double bonds. This compound is primarily found in natural sources such as the fruits of gymnosperms, roots and leaves of Annonaceae and yew plants, microscopic fungi, insect pheromones, marine sponges, and cyanobacteria . It plays a significant role in various metabolic reactions and exhibits a broad spectrum of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylpentacosa-5,9-dienoic acid involves the stereoselective formation of bis-methylene-interrupted Z-double bonds. One approach includes the formation of magnesacyclopentane, followed by acid hydrolysis to yield the desired diene . Another method involves the stereoselective hydrogenation of 1,5-diynes synthesized by successive formation of C–C bonds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the extraction from natural sources and subsequent purification processes to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 24-Methylpentacosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides, peroxides, and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.
Substitution: Various halogens and other substituents can be introduced under specific conditions.
Major Products:
Applications De Recherche Scientifique
24-Methylpentacosa-5,9-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of polyunsaturated fatty acids and their derivatives.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in developing new antimicrobial and antitumor agents.
Mécanisme D'action
The mechanism of action of 24-Methylpentacosa-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The compound’s bis-methylene-interrupted Z-double bonds play a crucial role in its biological activity. These double bonds can interact with various enzymes and receptors, leading to the observed antimicrobial, antitumor, and other biological effects .
Comparaison Avec Des Composés Similaires
24-Methylpentacosa-5,9-dienoic acid can be compared with other similar compounds, such as:
- 5,9-Hexadecadienoic acid
- 7,11-Octadecadienoic acid
- 14-Methylpentadeca-5,9-dienoic acid
Propriétés
Numéro CAS |
83474-17-3 |
|---|---|
Formule moléculaire |
C26H48O2 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
24-methylpentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C26H48O2/c1-25(2)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h8,10,16,18,25H,3-7,9,11-15,17,19-24H2,1-2H3,(H,27,28) |
Clé InChI |
GCCXBHCBVGHCBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)

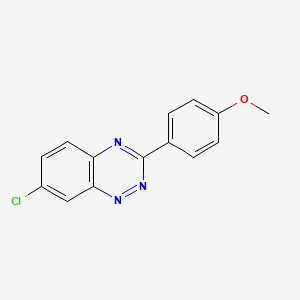
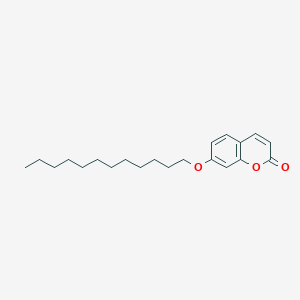

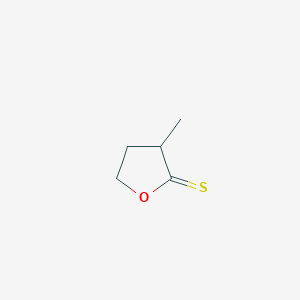
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)



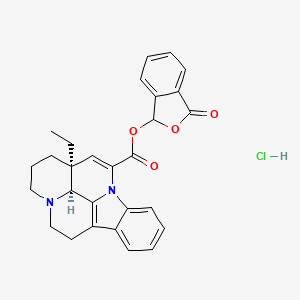
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
